

Spectroscopic Analysis of 3-Hydroxy-4-iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-4-iodobenzaldehyde** (CAS: 135242-71-6). Due to the limited availability of experimental spectroscopic data for **3-Hydroxy-4-iodobenzaldehyde**, this document also includes detailed data for its close structural isomer, 4-Hydroxy-3-iodobenzaldehyde (CAS: 60032-63-5). The structural similarity between these isomers makes the data for the latter compound highly valuable for analytical and research purposes.

Compound Identification and Properties

3-Hydroxy-4-iodobenzaldehyde is an aromatic aldehyde containing both a hydroxyl and an iodine substituent on the benzene ring.

Property	Value
Chemical Formula	C ₇ H ₅ IO ₂
Molecular Weight	248.02 g/mol [1] [2]
Appearance	Yellow to brown crystalline powder
CAS Number	135242-71-6 [1] [2]
IUPAC Name	3-hydroxy-4-iodobenzaldehyde [1]

4-Hydroxy-3-iodobenzaldehyde is a structural isomer with the positions of the hydroxyl and iodo groups swapped.

Property	Value
Chemical Formula	C ₇ H ₅ IO ₂
Molecular Weight	248.02 g/mol [3] [4] [5]
Appearance	White to Pale Beige Solid
CAS Number	60032-63-5 [3] [4] [5]
IUPAC Name	4-hydroxy-3-iodobenzaldehyde [3]
Melting Point	113 °C [4]
Boiling Point	257.8 °C [4]

Spectroscopic Data (4-Hydroxy-3-iodobenzaldehyde)

The following sections present the available spectroscopic data for the isomer, 4-Hydroxy-3-iodobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
9.81	s	1H	Aldehyde (-CHO)	-
8.22	s	1H	Aromatic (H-2)	-
7.80	d	1H	Aromatic (H-6)	6.8
7.12	d	1H	Aromatic (H-5)	8.3
5.84	s	1H	Hydroxyl (-OH)	-

Solvent: CDCl₃, Frequency: 400 MHz

Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available for 4-Hydroxy-3-iodobenzaldehyde. Key absorption bands are expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), aromatic (C=C and C-H stretches), and carbon-iodine (C-I stretch) functional groups.

Mass Spectrometry (MS)

GC-MS Data

m/z	Interpretation
248	Molecular Ion [M] ⁺

Note: The provided data is based on GC-MS analysis.[\[3\]](#)

MALDI-MS Data

m/z	Interpretation
248.238	[M+H] ⁺

Note: This data was obtained from a synthesis procedure for 4-hydroxy-3-iodobenzaldehyde.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized procedures for obtaining the types of spectra presented.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Weigh approximately 5-20 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , DMSO- d_6) in a clean, dry vial.
 - Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - Set the appropriate acquisition parameters for ^1H or ^{13}C NMR, including the number of scans, pulse width, and relaxation delay.
 - Acquire the free induction decay (FID) signal.
- Data Processing:

- Apply a Fourier transform to the FID to obtain the NMR spectrum.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of a blank KBr pellet or of the empty sample compartment.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

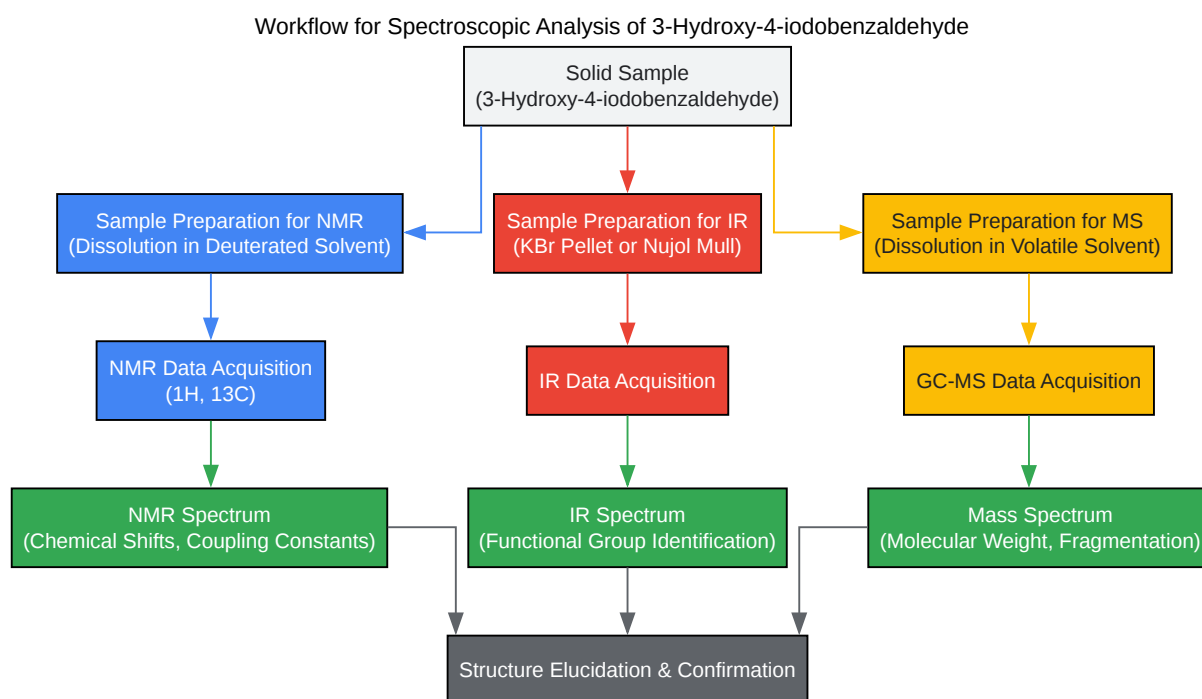
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the range of 10-100 µg/mL.
- Filter the solution to remove any particulates.
- Transfer the solution to a GC autosampler vial.
- Instrument Setup:
 - Install an appropriate GC column (e.g., a nonpolar or medium-polarity column) in the GC oven.
 - Set the GC oven temperature program, injector temperature, and carrier gas flow rate (typically helium).
 - Set the MS parameters, including the ionization mode (typically electron ionization - EI), mass range, and scan speed.
- Data Acquisition:
 - Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
 - The sample is vaporized and separated based on its components' boiling points and interactions with the column stationary phase.
 - As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to identify the retention time of the compound.
 - Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular weight and fragmentation pattern of the analyte.

Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like **3-Hydroxy-4-iodobenzaldehyde**.



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Caption: Spectroscopic analysis workflow.

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